

Spectroscopic Profile of Bis(trimethylsilyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethylsilyl)methane*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **bis(trimethylsilyl)methane**, a versatile organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Molecular Structure

Bis(trimethylsilyl)methane, with the chemical formula $C_7H_{20}Si_2$, consists of a central methylene group bonded to two trimethylsilyl groups.

Caption: Molecular Structure of **Bis(trimethylsilyl)methane**.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. Due to the high symmetry of **bis(trimethylsilyl)methane**, its NMR spectra are relatively simple.

1H NMR Spectral Data

The 1H NMR spectrum of **bis(trimethylsilyl)methane** is characterized by two singlets, corresponding to the protons of the methyl and methylene groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.0	Singlet	18H	Si-(CH ₃) ₃
~-0.2	Singlet	2H	Si-CH ₂ -Si

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows two distinct signals for the methyl and methylene carbons.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~1.5	Si-(CH ₃) ₃
~-8.0	Si-CH ₂ -Si

Infrared (IR) Spectral Data

The IR spectrum of **bis(trimethylsilyl)methane** displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (methyl)
~2890	Medium	C-H stretch (methylene)
~1450	Medium	C-H bend (methyl)
~1250	Strong	Si-CH ₃ symmetric deformation
~840	Strong	Si-C stretch and CH ₃ rock
~750	Strong	Si-C stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

m/z	Relative Abundance	Assignment
160	Moderate	$[M]^+$ (Molecular Ion)
145	Moderate	$[M - CH_3]^+$
73	High	$[(CH_3)_3Si]^+$ (Base Peak)

Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a liquid organosilicon compound such as **bis(trimethylsilyl)methane**.

NMR Spectroscopy (1H and ^{13}C)

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- A solution of **bis(trimethylsilyl)methane** (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 10 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.

- Number of Scans: 128-1024 (or more, depending on concentration)
- Relaxation Delay: 2-5 seconds
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- The spectra are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- A small drop of **bis(trimethylsilyl)methane** is placed between two clean, dry salt plates (e.g., NaCl or KBr).
- The plates are pressed together to form a thin liquid film.

Data Acquisition:

- Mode: Transmission or Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Data Processing:

- A background spectrum is collected and subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).
- The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

- A dilute solution of **bis(trimethylsilyl)methane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS Parameters:

- Injection Mode: Split or splitless.
- Injector Temperature: 250 °C
- Column: A nonpolar capillary column (e.g., DB-5ms).
- Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.
- Carrier Gas: Helium.

Mass Spectrometer Parameters:

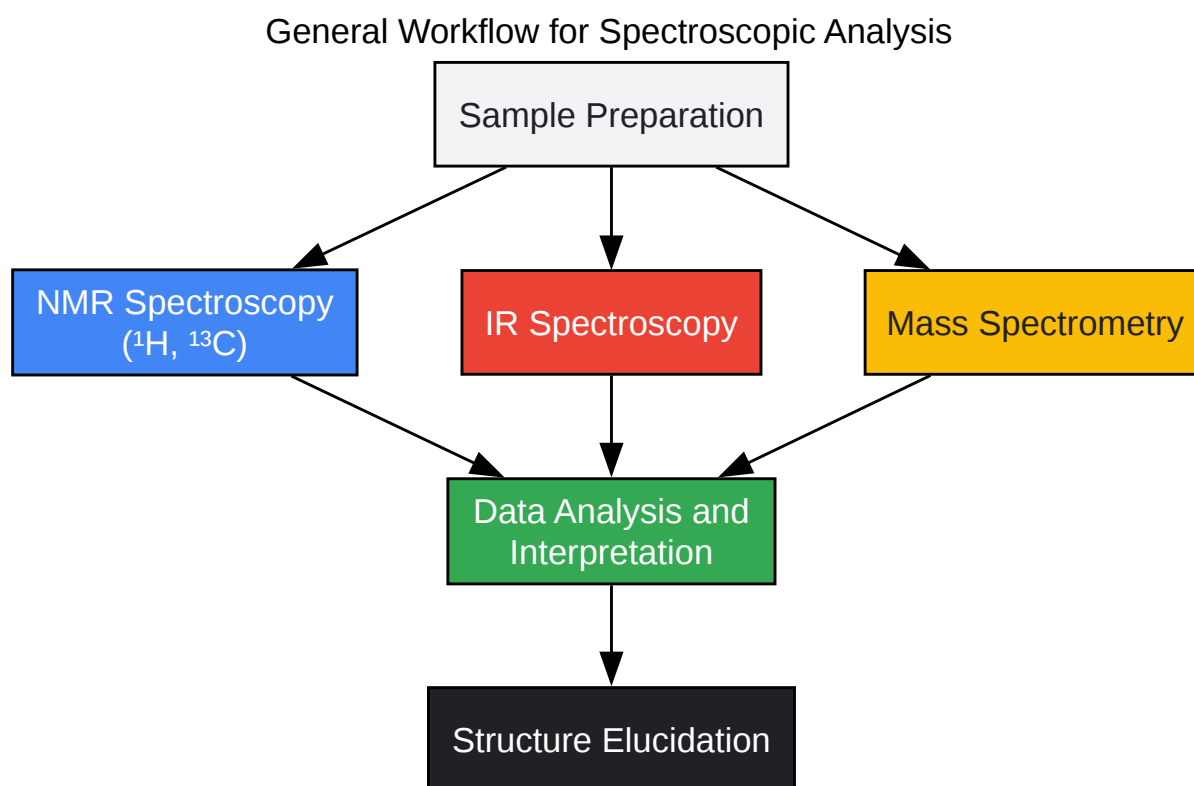
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C

Data Processing:

- The total ion chromatogram (TIC) is obtained from the GC separation.
- The mass spectrum corresponding to the chromatographic peak of **bis(trimethylsilyl)methane** is extracted.
- The m/z values and relative abundances of the molecular ion and major fragment ions are determined.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound, applicable to the characterization of **bis(trimethylsilyl)methane**.



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Caption: A logical workflow for compound characterization.

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References

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Email: info@benchchem.com